1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of benzoimidazothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a biphenyl group, an imidazo[2,1-b]thiazole core, and a piperidine carboxylic acid moiety, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the biphenyl group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of biphenyl and a halogenated imidazo[2,1-b]thiazole intermediate.
Attachment of the piperidine carboxylic acid moiety: This can be done through a nucleophilic substitution reaction where the piperidine derivative is introduced to the biphenyl-imidazo[2,1-b]thiazole intermediate.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where different nucleophiles can replace existing substituents.
Coupling Reactions:
Scientific Research Applications
1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-mycobacterial agent, showing significant activity against Mycobacterium tuberculosis.
Biological Research: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as corrosion inhibitors and antimicrobial agents
Mechanism of Action
The mechanism of action of 1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways in the bacteria. Molecular docking studies have revealed that the compound binds to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar compounds to 1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid include other benzoimidazothiazole derivatives, such as:
Benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives: These compounds also exhibit significant biological activities and have been studied for their anti-mycobacterial properties.
Imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have been explored for various medicinal applications, including anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H25N3O2S |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
1-[[2-(4-phenylphenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C28H25N3O2S/c32-27(33)22-14-16-30(17-15-22)18-24-26(29-28-31(24)23-8-4-5-9-25(23)34-28)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-13,22H,14-18H2,(H,32,33) |
InChI Key |
LSVNAGLUNSZNDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C4=CC=CC=C4S3)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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